molecular formula C7H6N2O4 B556330 5-Amino-2-nitrobenzoic acid CAS No. 13280-60-9

5-Amino-2-nitrobenzoic acid

Cat. No. B556330
CAS RN: 13280-60-9
M. Wt: 182,13 g/mole
InChI Key: KZZWQCKYLNIOBT-UHFFFAOYSA-N
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Patent
US07390923B2

Procedure details

To a solution of 5-amino-2-nitrobenzoic acid (3.0 g, 16.4 mmol) in 40 ml of tetrahydrofuran was added 50 ml of borane-tetrahydrofuran complex (1.0 M solution in THF). The mixture was heated under reflux for one hour. The usual workup afforded the product. 1H NMR (400 MHz, DMSO-d6): 4.79 (2H, d, J=5.4 Hz), 5.37 (1H, t, J=5.4 Hz), 6.48 (1H, dd, J=9.0 Hz, J=2.5 Hz), 6.68 (2H, s), 6.99 (1H, d, J=2.5 Hz), 7.94 (1H, d, J=9.0 Hz).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([N+:11]([O-:13])=[O:12])=[C:6]([CH:10]=1)[C:7](O)=[O:8].B.O1CCCC1>O1CCCC1>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([N+:11]([O-:13])=[O:12])=[C:6]([CH2:7][OH:8])[CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-]
Name
Quantity
50 mL
Type
reactant
Smiles
B.O1CCCC1
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The usual workup afforded the product

Outcomes

Product
Name
Type
Smiles
NC=1C=CC(=C(C1)CO)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.